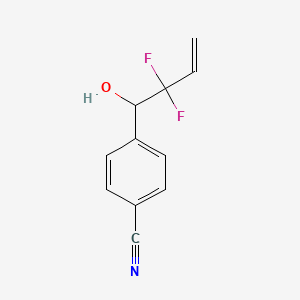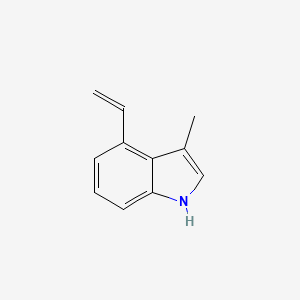![molecular formula C24H32O6 B12828942 5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)
5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetylcinobufotalin is a natural compound derived from toad venom. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anti-cancer properties. This compound has garnered significant interest in the scientific community due to its ability to induce apoptosis in cancer cells .
Vorbereitungsmethoden
Desacetylcinobufotalin can be synthesized through various chemical routes. One common method involves the extraction of bufadienolides from toad venom, followed by chemical modification to obtain desacetylcinobufotalin. The compound is typically purified using chromatographic techniques to ensure high purity .
In industrial settings, the production of desacetylcinobufotalin involves large-scale extraction from toad venom, followed by a series of chemical reactions to achieve the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation .
Analyse Chemischer Reaktionen
Desacetylcinobufotalin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of desacetylcinobufotalin can lead to the formation of various oxidized derivatives, which may have different biological activities .
Wissenschaftliche Forschungsanwendungen
Desacetylcinobufotalin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of bufadienolides.
Biology: It is used to investigate the biological effects of bufadienolides on cellular processes, such as apoptosis and cell proliferation.
Medicine: It has shown promise as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
Wirkmechanismus
The mechanism of action of desacetylcinobufotalin involves the induction of apoptosis in cancer cells. This compound targets the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptotic process. Additionally, desacetylcinobufotalin modulates the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively .
Vergleich Mit ähnlichen Verbindungen
Desacetylcinobufotalin is similar to other bufadienolides, such as bufalin, cinobufagin, and resibufogenin. it is unique in its specific chemical structure and biological activity. For instance, while bufalin and cinobufagin also exhibit anti-cancer properties, desacetylcinobufotalin has been shown to have a more potent apoptotic effect on certain cancer cell lines .
Similar compounds include:
- Bufalin
- Cinobufagin
- Resibufogenin
- Telocinobufagin
- Arenobufagin
These compounds share structural similarities with desacetylcinobufotalin but may differ in their biological activities and mechanisms of action .
Eigenschaften
Molekularformel |
C24H32O6 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16+,18-,19+,20+,21+,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
FRYICJTUIXEEGK-ZVPYTVORSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@H]([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |
Kanonische SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)


![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)

